![molecular formula C14H18N2O2 B2988927 (Cyano-p-tolyl-methyl)carbamic acid tert-butyl ester CAS No. 774225-33-1](/img/structure/B2988927.png)
(Cyano-p-tolyl-methyl)carbamic acid tert-butyl ester
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Overview
Description
“(Cyano-p-tolyl-methyl)carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 774225-33-1 . It has a molecular weight of 246.31 and its IUPAC name is tert-butyl cyano (4-methylphenyl)methylcarbamate . .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O2/c1-10-5-7-11(8-6-10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,1-4H3,(H,16,17) . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular formula of “(Cyano-p-tolyl-methyl)carbamic acid tert-butyl ester” is C14H18N2O2 . Its molecular weight is 246.305 .Scientific Research Applications
Synthesis of Novel Benzimidazoles
tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate: is utilized in the synthesis of novel benzimidazole compounds. These compounds have shown broad-spectrum disease activity and are being explored as potential replacements for benzoxa-diazoles in potent anti-tubercular drugs .
Intermediate in Antibiotic Synthesis
This compound serves as an important intermediate in the synthesis of ceftolozane , a new fifth-generation cephalosporin antibiotic. Ceftolozane exhibits strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .
Chemoselective Boc Reagent
The tert-butyl ester group in the compound acts as a chemoselective tert-butoxycarbonylation (Boc) reagent. This is particularly useful for the protection of amines during peptide synthesis, ensuring selectivity and efficiency in complex organic syntheses .
Crystallography and Polymorphism Studies
The compound has been used to identify new polymorphs via single-crystal X-ray diffraction. Understanding polymorphism is crucial for the pharmaceutical industry as it affects the drug’s properties and efficacy .
Conducting Polymer Precursors
As a derivative of ortho-phenylenediamine, this compound finds applications as a monomer building block in the creation of conducting polymers. These polymers have potential uses in electronics and materials science .
Ligand for Redox Reactions
The compound is also used as a redox-active ligand in synthetic chemistry. Ligands like these play a vital role in catalysis and the development of new chemical reactions .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[cyano-(4-methylphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-5-7-11(8-6-10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQHURFFZMGHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate |
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